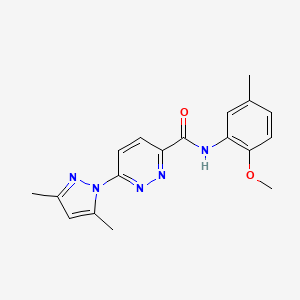![molecular formula C22H25NO4 B2698850 8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline CAS No. 712351-89-8](/img/structure/B2698850.png)
8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline, also known as TMQ or N-methyltetrahydronaphthylisoquinoline, is a natural alkaloid compound found in various plant species. It has been studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders.
Scientific Research Applications
Antibacterial Activity
This compound has been synthesized from 8,9,11,12-tetramethoxy-2-methyl-3,4-dihydronaphtho[2,1-f]isoquinolinium perchlorate through pyridine-azepine recyclization. Notably, it exhibits pronounced antibacterial activity against Staphylococcus aureus (strain P-209) and Escherichia coli (field strain 078) . This property makes it a potential candidate for developing novel antibacterial agents.
Fungistatic Activity
Some derivatives of this compound also demonstrate moderate fungistatic activity against Penicillium italicum fungi . This finding suggests its potential use in combating fungal infections.
Protozoa Activity
Interestingly, two specific compounds derived from this structure exhibit activity against Colpoda steinii protozoa . This unique property opens up possibilities for further exploration in the field of protozoan infections.
Neurodegenerative Disorders
While not directly studied for this compound, isoquinoline alkaloids (including tetrahydroisoquinolines) have shown diverse biological activities. These activities extend to neurodegenerative disorders, making them an intriguing area for future research .
Other Potential Applications
Although not explicitly reported for this specific compound, isoquinoline derivatives have been investigated for their potential in various fields, including anticancer , antiviral , and anti-inflammatory activities . Further exploration could reveal additional unique applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2,3,4-tetrahydroisoquinolines (thiq), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that similar compounds have shown pronounced antibacterial activity against staphylococcus aureus and escherichia coli .
Biochemical Pathways
Similar compounds have been associated with diverse biological activities against various infective pathogens and neurodegenerative disorders .
Result of Action
Similar compounds have shown pronounced antibacterial activity against staphylococcus aureus and escherichia coli .
properties
IUPAC Name |
8,9,11,12-tetramethoxy-2-methyl-3,4-dihydro-1H-naphtho[2,1-f]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-23-9-8-14-15-7-6-13-10-18(24-2)19(25-3)11-16(13)20(15)22(27-5)21(26-4)17(14)12-23/h6-7,10-11H,8-9,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKNQHOSCAPFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C=CC4=CC(=C(C=C4C3=C(C(=C2C1)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2698768.png)
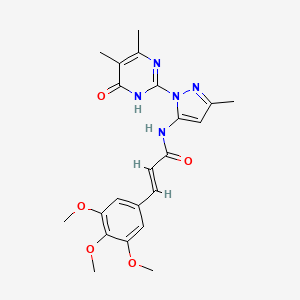
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2698772.png)
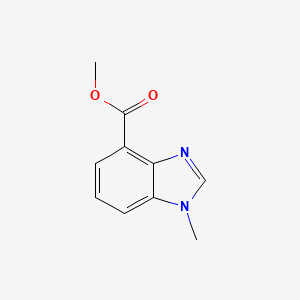
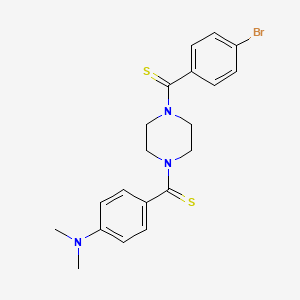
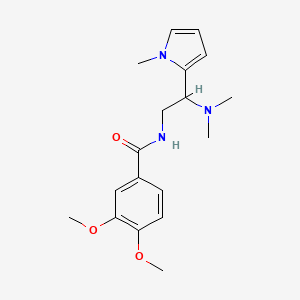
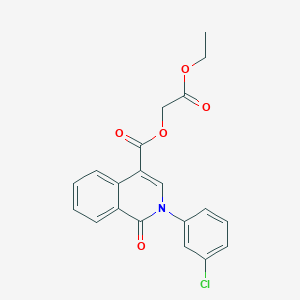
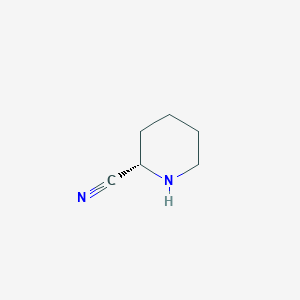
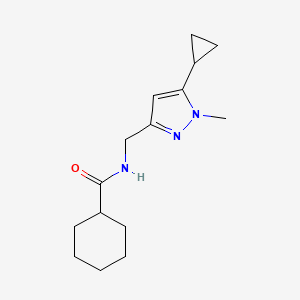
![7-ethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2698784.png)
![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2698785.png)
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2698786.png)
![4-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2698788.png)
